molecular formula C16H16ClNOS B5760683 2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide

Cat. No. B5760683
M. Wt: 305.8 g/mol
InChI Key: SRWGQEKNNHPZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide, also known as CBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioamide derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. This compound has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use in various research fields. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for 2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide research, including the development of more potent analogs and the investigation of its potential applications in other research fields. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. Overall, this compound has the potential to be a valuable tool for scientific research and may have potential applications in the treatment of various diseases.

Synthesis Methods

2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide can be synthesized through several methods, including the reaction of 4-chlorobenzyl chloride with 2-methylphenylthiourea in the presence of a base, such as potassium hydroxide. Another method involves the reaction of 2-methylphenylthiourea with 4-chlorobenzyl bromide in the presence of sodium hydride. The yield of this compound can be improved by using different solvents, such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit promising activity against various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer therapy. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-12-4-2-3-5-15(12)18-16(19)11-20-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWGQEKNNHPZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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